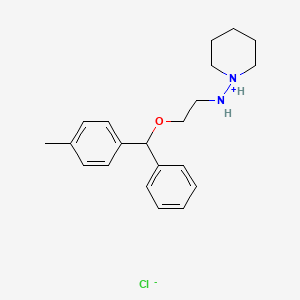

2-(Phenyl-(p-tolyl)methoxy)-N-piperidinoethylamine hydrochloride

Description

2-(Phenyl-(p-tolyl)methoxy)-N-piperidinoethylamine hydrochloride is a tertiary amine derivative featuring a piperidine ring linked to an ethoxyamine backbone substituted with a diphenylmethoxy group (phenyl and p-tolyl substituents). Its molecular formula is C21H28N2O·HCl, with a monoisotopic mass of 324.22015 Da (with HCl contribution) . The compound’s structure includes a p-tolyl (para-methylphenyl) group, distinguishing it from analogs with ortho-substituted aryl groups.

Properties

CAS No. |

63918-27-4 |

|---|---|

Molecular Formula |

C21H29ClN2O |

Molecular Weight |

360.9 g/mol |

IUPAC Name |

N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]piperidin-1-ium-1-amine;chloride |

InChI |

InChI=1S/C21H28N2O.ClH/c1-18-10-12-20(13-11-18)21(19-8-4-2-5-9-19)24-17-14-22-23-15-6-3-7-16-23;/h2,4-5,8-13,21-22H,3,6-7,14-17H2,1H3;1H |

InChI Key |

WKOSARRKKYFXDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN[NH+]3CCCCC3.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Pharmacological Relevance

The compound belongs to a class of N-substituted piperidine derivatives with ether-linked aryl groups. Key analogs for comparison include:

Key Observations:

- Substituent Effects : The p-tolyl group in the target compound may enhance metabolic stability compared to Tofenacin’s o-tolyl group, which is associated with higher anticholinergic activity but lower LD50 (greater toxicity) .

- Piperidine vs. Piperazine : Unlike Thonzylamine (piperazine core), the piperidine ring in the target compound may reduce CNS penetration due to increased lipophilicity.

Regulatory and Research Status

- Regulatory Gaps : Both the target compound and 4-(Diphenylmethoxy)piperidine HCl lack comprehensive safety assessments under frameworks like REACH or TSCA .

- Research Limitations: The absence of patents or literature on the target compound highlights its status as a research-stage molecule, contrasting with clinically established analogs like Phenoxybenzamine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Phenyl-(p-tolyl)methoxy)-N-piperidinoethylamine hydrochloride, and what critical reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a piperidine derivative (e.g., 4-piperidinol) with a phenoxy-ethylamine intermediate under acid-catalyzed conditions. Key factors include solvent selection (e.g., dichloromethane or ethanol), temperature control (0–25°C), and stoichiometric ratios of reactants. Purification via crystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodology : Use a combination of 1H/13C NMR (to resolve aromatic protons and piperidine ring signals), FTIR (to confirm ether, amine, and hydrochloride functional groups), and X-ray crystallography (for absolute stereochemical confirmation). Mass spectrometry (HRMS or LC-MS) validates molecular weight and salt formation .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

- Methodology : The hydrochloride salt enhances aqueous solubility due to ionic interactions. Stability studies (e.g., pH 3–7 buffers at 25–40°C) should be conducted using HPLC to monitor degradation. Hydrolysis of the methoxy group or piperidine ring oxidation are common degradation pathways, requiring inert storage conditions (argon atmosphere, desiccated) .

Advanced Research Questions

Q. How do stereochemical variations at the piperidine ring affect the compound’s receptor binding affinity and selectivity?

- Methodology : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare binding kinetics (e.g., SPR or radioligand assays) against targets like serotonin or dopamine receptors. Molecular docking simulations (e.g., AutoDock Vina) can predict stereospecific interactions with receptor pockets .

Q. What strategies can resolve discrepancies in biological activity data across different in vitro and in vivo models?

- Methodology : Cross-validate using orthogonal assays (e.g., functional cAMP assays vs. calcium flux measurements). Account for metabolic differences by profiling the compound’s stability in liver microsomes. Use pharmacokinetic modeling to correlate in vitro IC50 values with in vivo efficacy .

Q. What are the key considerations for designing stability-indicating HPLC methods to assess degradation products under accelerated conditions?

- Methodology : Optimize HPLC parameters (C18 column, 0.1% TFA in mobile phase, UV detection at 254 nm) to separate degradation peaks. Validate method specificity using forced degradation (heat, light, oxidation). Quantify impurities via calibration curves and report thresholds per ICH Q3A guidelines .

Q. How can computational modeling predict the compound’s interaction with neurological targets, and what experimental validation is required?

- Methodology : Perform molecular dynamics simulations (e.g., GROMACS) to study binding modes with GPCRs. Validate predictions using mutagenesis studies (e.g., alanine scanning of receptor residues) and competitive binding assays with known antagonists. Correlate computational binding energies with experimental Ki values .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s efficacy in neurotransmitter reuptake inhibition studies?

- Methodology : Replicate studies under standardized conditions (e.g., identical cell lines, assay buffers). Analyze batch-to-batch variability in compound purity (via HPLC). Use meta-analysis tools to assess publication bias or variability in experimental design (e.g., differences in exposure times or concentrations) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.